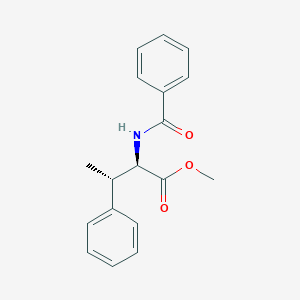![molecular formula C12H8BClO3 B12848448 (7-Chlorodibenzo[b,d]furan-1-yl)boronic acid](/img/structure/B12848448.png)
(7-Chlorodibenzo[b,d]furan-1-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-Chlorodibenzo[b,d]furan-1-yl)boronic acid is a boronic acid derivative with the molecular formula C12H8BClO3 and a molecular weight of 246.45 g/mol . This compound is part of the dibenzofuran family, which is known for its diverse applications in organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (7-Chlorodibenzo[b,d]furan-1-yl)boronic acid typically involves the reaction of 7-chlorodibenzofuran with a boronic acid reagent under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to facilitate the formation of the boronic acid derivative . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(7-Chlorodibenzo[b,d]furan-1-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the boronic acid group to a hydroxyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, reduced forms of the compound, and various substituted derivatives depending on the nucleophile used .
Aplicaciones Científicas De Investigación
(7-Chlorodibenzo[b,d]furan-1-yl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (7-Chlorodibenzo[b,d]furan-1-yl)boronic acid involves its interaction with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and drug design . The compound can also participate in catalytic cycles, particularly in palladium-catalyzed cross-coupling reactions .
Comparación Con Compuestos Similares
Similar Compounds
- (8-Chlorodibenzo[b,d]furan-1-yl)boronic acid
- Naphtho[1,2-b]benzofuran-7-ylboronic acid
- Dibenzo[b,d]furan-1-ylboronic acid
- Benzofuran-6-ylboronic acid
- Dibenzo[b,d]furan-3-ylboronic acid
Uniqueness
(7-Chlorodibenzo[b,d]furan-1-yl)boronic acid is unique due to the presence of the chlorine atom at the 7-position, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its utility in specific synthetic applications and research areas .
Propiedades
Fórmula molecular |
C12H8BClO3 |
|---|---|
Peso molecular |
246.45 g/mol |
Nombre IUPAC |
(7-chlorodibenzofuran-1-yl)boronic acid |
InChI |
InChI=1S/C12H8BClO3/c14-7-4-5-8-11(6-7)17-10-3-1-2-9(12(8)10)13(15)16/h1-6,15-16H |
Clave InChI |
CNJMGYWSOGWUFO-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C2C3=C(C=C(C=C3)Cl)OC2=CC=C1)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoic acid](/img/structure/B12848368.png)
![13-phenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaene](/img/structure/B12848376.png)
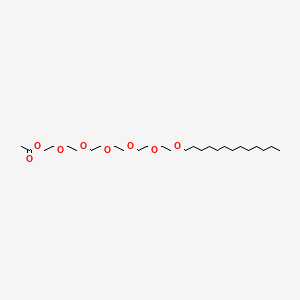
![methyl (4S,5S)-5-[(4S,5R)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate](/img/structure/B12848393.png)
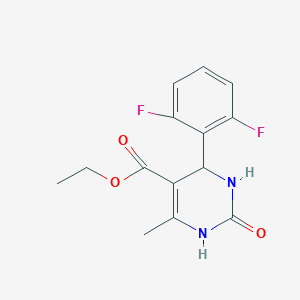

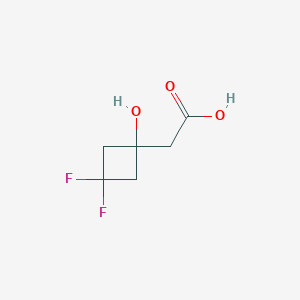
![Furo[3,2-d]pyrimidine-2-methanamine](/img/structure/B12848418.png)
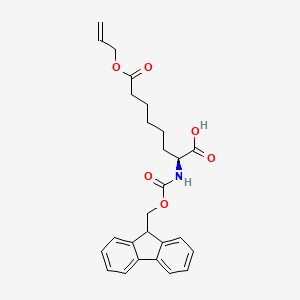

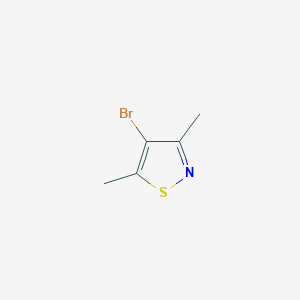
![N-(3-(benzo[d]oxazol-2-yl)-4-hydroxy-5-methylphenyl)-5-nitrofuran-2-carboxamide](/img/structure/B12848450.png)
![di-tert-Butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1,6-dicarboxylate](/img/structure/B12848456.png)
